1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone
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Overview
Description
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C11H13NO4 It is characterized by the presence of a nitro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone typically involves the nitration of 2-methoxy-4,5-dimethylacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring.
Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines. Reagents like sodium iodide (NaI) in acetone can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1-{3-amino-2-methoxy-4,5-dimethylphenyl}ethanone.
Scientific Research Applications
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Researchers study its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine: Investigations into its pharmacological properties could lead to the development of new therapeutic agents. Its derivatives may interact with specific biological targets, offering potential medical benefits.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can modify biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Methoxy-4,5-dimethyl-3-nitrophenyl)ethanone can be compared with similar compounds such as:
1-{3-Nitro-2-methoxyphenyl}ethanone: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
1-{3-Nitro-4,5-dimethylphenyl}ethanone: Lacks the methoxy group, which can influence its chemical properties and applications.
1-{3-Nitro-2-methoxy-4-methylphenyl}ethanone: Has only one methyl group, altering its steric and electronic properties.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22g/mol |
IUPAC Name |
1-(2-methoxy-4,5-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H13NO4/c1-6-5-9(8(3)13)11(16-4)10(7(6)2)12(14)15/h5H,1-4H3 |
InChI Key |
QZKDOYNNESJXCM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)C(=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)C(=O)C |
Origin of Product |
United States |
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